molecular formula C14H11ClN2 B2837867 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 442554-03-2

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2837867
CAS No.: 442554-03-2
M. Wt: 242.71
InChI Key: AMPHJRFSHYVSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a chlorophenyl group at position 2 and a methyl group at position 8 of the imidazo[1,2-a]pyridine scaffold. This structure is part of a broader class of imidazo[1,2-a]pyridine derivatives studied for diverse pharmacological activities, including human constitutive androstane receptor (CAR) agonism and antileishmanial properties . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in intermediates like 6-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 910617-51-5) .

Properties

IUPAC Name

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPHJRFSHYVSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324070
Record name 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

442554-03-2
Record name 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticholinesterase Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. In studies, compounds similar to 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine have shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their effectiveness. For instance, a closely related compound demonstrated an IC50 of 79 µM against AChE and 65 µM against BChE, suggesting that structural modifications can enhance inhibitory potency .

Antiviral and Antibacterial Properties

Imidazo[1,2-a]pyridine derivatives have been investigated for their antiviral and antibacterial properties. Studies have shown that these compounds can inhibit viral replication and bacterial growth, making them potential candidates for developing new antimicrobial agents. The mechanism of action often involves interference with nucleic acid synthesis or protein function in pathogens .

Cardiovascular Applications

The cardiovascular effects of imidazo[1,2-a]pyridine derivatives are notable. Some compounds in this class have been developed as cardiotonic agents, helping to manage heart failure and other circulatory disorders. For example, Zolpidem, a well-known imidazo[1,2-a]pyridine derivative, is used clinically for its sedative effects but also exhibits cardiovascular benefits .

Synthetic Routes

The synthesis of this compound can be achieved through various methods including heteroannulation reactions involving 2-aminopyridines and α-haloketones. These synthetic pathways allow for the introduction of various substituents that can modulate the biological activity of the resulting compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of imidazo[1,2-a]pyridine derivatives. For example, the introduction of bulky groups or electron-withdrawing substituents can enhance AChE inhibition while maintaining selectivity against BChE .

Alzheimer's Disease Treatment

A study focused on the efficacy of imidazo[1,2-a]pyridine derivatives in treating Alzheimer’s disease highlighted the potential of these compounds as therapeutic agents. The research demonstrated that certain derivatives could improve cognitive function in animal models by effectively inhibiting cholinesterase enzymes .

Antimicrobial Development

Another case study explored the antimicrobial properties of a series of imidazo[1,2-a]pyridine derivatives against various bacterial strains. The results indicated that modifications to the core structure led to enhanced antibacterial activity, suggesting a viable pathway for developing new antibiotics .

Data Table: Summary of Key Findings

Application AreaActivity TypeIC50 Value (µM)Notable Compounds
AnticholinesteraseAChE Inhibition79Similar derivatives
AnticholinesteraseBChE Inhibition65Similar derivatives
AntiviralViral Replication InhibitionN/AVarious imidazo derivatives
AntibacterialBacterial Growth InhibitionN/AVarious imidazo derivatives
CardiovascularCardiotonic EffectsN/AZolpidem

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pharmacological and Pharmacokinetic Profiles

CAR Agonist Activity

The target compound’s 8-methyl group may sterically hinder receptor binding compared to smaller substituents, though this remains untested in available data.

Antileishmanial Activity

3-Nitroimidazo[1,2-a]pyridine derivatives (e.g., 3f, 3g) show enhanced aqueous solubility due to sulfonylmethyl groups at position 2 . In contrast, the target compound’s methyl group likely reduces solubility, emphasizing the trade-off between lipophilicity and bioavailability.

Metabolic Stability

The 6-chloro-2-(4-ClPh) derivative (alpidem) undergoes rapid degradation due to dual chloro groups, while fluorophenyl analogues (e.g., 2-(4-FPh)-8-Me) retain 89% parent compound integrity under metabolic conditions . The target compound’s methyl group may intermediate this stability, though direct data is lacking.

Structural Modifications and Commercial Viability

  • Discontinued Status: The target compound’s discontinuation contrasts with analogues like 2-(4-FPh)-8-Me, which remains available . This may reflect synthesis challenges (e.g., lower yields) or inferior pharmacokinetics.
  • Intermediate Utility: Brominated derivatives (e.g., 6-Bromo-2-(4-ClPh)-8-Me) serve as key intermediates for synthesizing CAR agonists , highlighting the scaffold’s versatility.

Biological Activity

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse applications in medicinal chemistry. Its unique structural components contribute to its biological properties, making it a subject of significant research interest.

Chemical Structure

The compound can be represented structurally as follows:

C13H10ClN3\text{C}_{13}\text{H}_{10}\text{ClN}_3

This structure includes a 4-chlorophenyl group and an 8-methyl substituent on the imidazo[1,2-a]pyridine framework.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Studies have shown that compounds within the imidazo[1,2-a]pyridine class can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways associated with cell death. For instance, it has been shown to interact with proteins involved in apoptosis regulation.
  • Case Study : In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyridine significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows effectiveness against several bacterial strains:

  • Spectrum of Activity : this compound has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
8-Methylimidazo[1,2-a]pyridineLacks furan substituentKnown carcinogen; implicated in mutagenicity
6-Chloroimidazo[1,2-a]pyridineDifferent halogen substitutionAntimicrobial activity reported
This compoundContains 4-chlorophenyl and 8-methyl substituentsAnticancer and antimicrobial properties

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis : The compound can be synthesized through various methods involving the alkylation of imidazo[1,2-a]pyridines. Efficient synthetic routes have been developed to yield high purity and yield .
  • Biological Evaluation : In pharmacological studies, this compound has been evaluated for its potential as a therapeutic agent. Its efficacy in preclinical models suggests a promising role in drug development for both cancer treatment and infectious diseases .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine precursors with chloro- or bromo-containing electrophiles. Key steps include:
  • Intermediate Preparation : Start with 2-amino-4-chloropyridine derivatives, followed by coupling with 4-chlorophenylacetylene under Pd-catalyzed conditions .
  • Cyclization : Use microwave-assisted heating (120–150°C) in DMF to enhance regioselectivity and reduce side products .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to improve yield (reported 60–75% in optimized protocols) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the chlorophenyl group; methyl resonance at δ 2.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C-Cl stretch at ~750 cm⁻¹; imidazo ring vibrations at 1600–1650 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between imidazo and chlorophenyl moieties ~15–20°) .

Q. What initial biological screening approaches are suitable for assessing its bioactivity?

  • Methodological Answer :
  • In Vitro Assays : Use enzyme-linked assays (e.g., kinase inhibition) at 10–100 μM concentrations to evaluate IC₅₀ values .
  • Cell Viability Tests : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure to assess cytotoxicity .
  • Fluorescent Probing : Monitor interactions with biomolecules using derivatives tagged with nitrobenzoxadiazole (NBD) fluorophores, noting pH-dependent fluorescence quenching .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-chlorophenyl position. Compare bioactivity using dose-response curves .
  • Core Modifications : Replace the methyl group at the 8-position with bulkier alkyl chains to assess steric effects on target binding (e.g., 8-ethyl vs. 8-isopropyl derivatives) .
  • Data Analysis : Apply multivariate regression to correlate logP values with cytotoxicity (e.g., higher lipophilicity often correlates with improved membrane permeability) .

Q. What computational methods aid in predicting reactivity or target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize ground-state geometries using B3LYP/6-31G* to predict regioselectivity in electrophilic substitutions (e.g., nitration at C-5 vs. C-7) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to the imidazo N-atom .
  • MD Simulations : Run 100-ns trajectories to assess stability of protein-ligand complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How to troubleshoot conflicting bioassay results across different studies?

  • Methodological Answer :
  • Assay Validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Batch Analysis : Verify compound purity via HPLC (≥95% purity required; impurities >2% can skew IC₅₀ values) .
  • Environmental Controls : Replicate studies under standardized O₂ levels (e.g., hypoxia vs. normoxia) to account for oxidative stress artifacts .

Q. What strategies optimize regioselectivity in substitution reactions?

  • Methodological Answer :
  • Directing Groups : Introduce temporary -COOEt groups at the 8-position to steer electrophiles to the 3-position, achieving >80% regioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DCE) to stabilize transition states in SNAr reactions .
  • Catalytic Systems : Employ CuI/1,10-phenanthroline to enhance cross-coupling yields at sterically hindered positions .

Q. How to design experiments for environmental impact assessment?

  • Methodological Answer :
  • Degradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions, monitoring half-life via LC-MS to assess photostability .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201 guidelines) .
  • Waste Stream Analysis : Quantify residual catalyst metals (e.g., Pd) in synthesis byproducts using ICP-MS, aiming for <1 ppm levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.